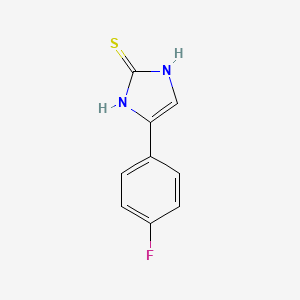

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione

Description

Structural Characterization of 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is characterized by a five-membered imidazole ring with a thione functional group at the 2-position and a 4-fluorophenyl substituent at the 4-position. The compound adopts a planar configuration for the imidazole ring system, with the fluorophenyl group extending from this central heterocycle. Crystallographic studies of related imidazole-2-thione derivatives have revealed that the five-membered heterocycle typically makes specific dihedral angles with substituted aromatic rings, indicating varying degrees of conjugation between ring systems.

The carbon-sulfur double bond length in imidazole-2-thione structures is characteristically short, approximately 169 picometers, which is consistent with the thione functional group's electronic structure. This bond length reflects the significant double-bond character of the carbon-sulfur connection and contributes to the compound's chemical stability and reactivity patterns. The fluorine substituent on the phenyl ring introduces electronic effects that influence the overall molecular geometry and electronic distribution.

Structural analysis reveals that the imidazole ring maintains planarity due to the aromatic character and resonance stabilization within the five-membered ring system. The positioning of the fluorophenyl group relative to the imidazole core creates specific spatial arrangements that affect both the compound's physical properties and its potential biological activities. X-ray crystallographic data for similar compounds indicate that the molecular conformation is stabilized by intramolecular hydrogen bonding interactions and specific packing arrangements in the solid state.

Tautomeric Behavior and Resonance Stabilization

This compound exhibits significant tautomeric behavior, with the thione form being the predominant and thermodynamically stable structure under normal conditions. The compound is often referred to in literature as having potential tautomeric relationship with 2-mercaptoimidazole forms, although the thiol tautomer is generally not observed in solution or solid state. This tautomeric preference reflects the enhanced stability provided by the thione functional group's electronic structure.

The resonance stabilization within the imidazole-2-thione framework contributes significantly to the compound's chemical stability and electronic properties. The thione group participates in resonance structures that delocalize electron density across the imidazole ring system, creating a stabilized aromatic system with enhanced chemical resistance to various reaction conditions. The presence of the fluorophenyl substituent further modulates this electronic distribution through both inductive and resonance effects.

Theoretical studies using advanced computational methods have demonstrated that the tautomeric equilibrium strongly favors the thione form over potential thiol alternatives. The energy difference between these tautomeric forms is substantial, with the thione structure being lower in energy by several kilocalories per mole. This preferential stabilization arises from the optimal orbital overlap in the carbon-sulfur double bond and the aromatic stabilization of the imidazole ring system.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum, recorded in deuterated dimethyl sulfoxide, reveals characteristic signals that confirm the compound's structure and substitution pattern. The spectrum displays distinct resonances for the imidazole ring proton and the aromatic protons of the fluorophenyl substituent.

The proton Nuclear Magnetic Resonance data shows signals at 12.55 and 12.16 parts per million as broad singlets, attributed to the imidazole nitrogen-hydrogen protons. These downfield chemical shifts reflect the deshielding effects of the adjacent thione functional group and the aromatic environment. The aromatic region displays characteristic patterns with signals at 7.79-7.65 parts per million for the fluorophenyl protons ortho to the fluorine substituent, and at 7.23 parts per million for the meta protons, appearing as a triplet with coupling constant of 8.7 Hertz due to fluorine-proton coupling.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environment. The spectrum reveals signals at 162.14 parts per million for the thione carbon, confirming the presence of the carbon-sulfur double bond. The fluorine-bearing carbon appears at 161.63 parts per million with characteristic doublet splitting due to carbon-fluorine coupling with a coupling constant of 245 Hertz. Additional aromatic carbon signals appear in the expected ranges, providing comprehensive structural confirmation.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (parts per million) | Multiplicity | Coupling Constant (Hertz) |

|---|---|---|---|

| Imidazole Nitrogen-Hydrogen | 12.55, 12.16 | Broad singlet | - |

| Aromatic Hydrogen (ortho to fluorine) | 7.79-7.65 | Multiplet | - |

| Aromatic Hydrogen (meta to fluorine) | 7.23 | Triplet | 8.7 |

| Imidazole Carbon-Hydrogen | 7.37 | Singlet | - |

| Thione Carbon | 162.14 | Singlet | - |

| Fluorine-bearing Carbon | 161.63 | Doublet | 245 |

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides crucial information about the functional groups and bonding characteristics of this compound. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of the thione functional group and other structural features. The carbon-sulfur stretching vibration typically appears around 1258 wavenumbers, which is characteristic of the thione functionality in imidazole derivatives.

The nitrogen-hydrogen stretching vibrations appear in the region around 3142 wavenumbers, indicating the presence of the imidazole nitrogen-hydrogen bonds. These stretching frequencies are influenced by hydrogen bonding interactions and the electronic environment created by the thione group and fluorophenyl substituent. The aromatic carbon-hydrogen stretching vibrations appear in the expected range above 3000 wavenumbers, confirming the presence of the aromatic ring systems.

Additional vibrational modes include the imidazole ring breathing modes and carbon-carbon stretching vibrations within the aromatic systems. The fluorine-carbon stretching vibrations contribute to the fingerprint region of the spectrum, providing additional structural confirmation. The overall infrared spectral pattern serves as a reliable fingerprint for compound identification and purity assessment.

| Functional Group | Wavenumber (inverse centimeters) | Assignment |

|---|---|---|

| Carbon-Sulfur Stretch | 1258 | Thione functional group |

| Nitrogen-Hydrogen Stretch | 3142 | Imidazole Nitrogen-Hydrogen |

| Aromatic Carbon-Hydrogen | >3000 | Aromatic ring systems |

| Ring Breathing Modes | 1500-1600 | Imidazole and phenyl rings |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about the compound's molecular weight and fragmentation pathways. Electrospray ionization mass spectrometry in negative ion mode reveals the molecular ion peak at mass-to-charge ratio 193.1, corresponding to the deprotonated molecular ion [M-H]⁻. This ionization pattern reflects the compound's ability to readily lose a proton from one of the imidazole nitrogen atoms.

The fragmentation pattern provides insights into the compound's structural stability and preferred cleavage sites under mass spectrometric conditions. The molecular ion peak serves as confirmation of the expected molecular weight and provides a reliable method for compound identification and purity verification. The ionization efficiency and fragmentation behavior are influenced by the electronic properties of the thione group and the fluorophenyl substituent.

High-resolution mass spectrometry can provide precise molecular weight determination and elemental composition confirmation. The isotope pattern, particularly the contribution from the sulfur and fluorine atoms, creates characteristic peak distributions that aid in structural confirmation. The mass spectrometric data correlates well with the expected molecular formula C₉H₇FN₂S and supports the proposed structural assignment.

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYXXBUINDPILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239280 | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-15-2 | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation of 4-Fluorobenzaldehyde with Imidazole-2-thione Precursors

A widely employed method involves the condensation reaction between 4-fluorobenzaldehyde and 1,3-dihydro-2H-imidazole-2-thione or its precursors under acidic catalysis. Typical catalysts include p-toluenesulfonic acid or sulfuric acid, which facilitate the formation of the imidazole ring and incorporation of the thione group.

- Reaction conditions:

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol

- Temperature: Room temperature to reflux

- Catalyst: p-Toluenesulfonic acid or sulfuric acid

- Time: Several hours under reflux or microwave-assisted heating for accelerated reaction rates

This method benefits from straightforward starting materials and relatively mild conditions, yielding the target compound with good selectivity.

Reaction of Imidazole Derivatives with Thioureas or Thioketones

Another approach synthesizes the imidazole-2-thione ring by reacting appropriate imidazole derivatives with thiourea or thioketones . This method leverages the nucleophilic sulfur in thiourea to form the thione moiety.

- Typical procedure:

- React imidazole derivatives with thiourea in the presence of acid catalysts

- Use polar aprotic solvents to enhance solvation and reaction efficiency

- Control stoichiometry carefully to avoid side reactions and impurities

This route is advantageous for introducing sulfur functionality directly and can be adapted for various substituted phenyl groups, including 4-fluorophenyl.

Use of 4-Fluorophenyl Isothiocyanate as a Key Intermediate

In some protocols, 4-fluorophenyl isothiocyanate is reacted with imidazole or its derivatives to form the imidazole-2-thione ring system. This method involves nucleophilic attack on the isothiocyanate carbon by the imidazole nitrogen, followed by ring closure.

- Reaction conditions:

- Solvent: Dichloromethane or other organic solvents

- Catalyst: Palladium on carbon or acid catalysts may be used to promote cyclization

- Temperature: Ambient to reflux

This approach allows for efficient incorporation of the fluorophenyl group and can be optimized for yield and purity.

Optimization and Analytical Considerations

Reaction Optimization

- Catalyst loading: Adjusting the amount of acid catalyst can improve yield and reduce side products.

- Solvent choice: Polar aprotic solvents like DMSO enhance reactant solubility and reaction rates.

- Temperature control: Microwave-assisted synthesis has been shown to accelerate reaction kinetics and improve yields compared to conventional heating.

- Stoichiometry: Maintaining a 1:1 molar ratio of fluorophenyl precursors to thiourea derivatives minimizes impurities.

Purification Techniques

- Column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane) is effective for isolating pure product.

- Recrystallization from polar aprotic solvents such as DMSO or methanol enhances purity.

Characterization Methods

- Nuclear Magnetic Resonance (NMR):

- ^1H and ^13C NMR confirm the imidazole ring and fluorophenyl substitution pattern.

- ^19F NMR verifies fluorine incorporation.

- Infrared Spectroscopy (IR):

- Characteristic C=S stretching vibration appears around 1250–1350 cm⁻¹.

- Single-Crystal X-ray Diffraction:

- Provides detailed bond lengths (e.g., C–S ~1.68 Å) and dihedral angles, confirming molecular structure and tautomeric form.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Catalysts/Conditions | Solvents | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + Imidazole-2-thione | p-Toluenesulfonic acid, reflux | Methanol, DMSO | Simple, good selectivity | Requires acid-sensitive control |

| 2 | Imidazole derivatives + Thiourea/Thioketones | Acid catalysts, controlled stoichiometry | Polar aprotic solvents | Direct sulfur incorporation | Possible side reactions |

| 3 | 4-Fluorophenyl isothiocyanate + Imidazole | Pd/C catalyst or acid, reflux | Dichloromethane | Efficient fluorophenyl incorporation | Catalyst cost, purification needed |

Research Findings and Notes

- The electron-withdrawing fluorine on the phenyl ring stabilizes intermediates during synthesis, improving reaction selectivity.

- Microwave-assisted synthesis reduces reaction time significantly while maintaining or improving yields.

- Impurity profiling via LC-MS is essential to detect unreacted precursors and oxidation by-products such as disulfide dimers.

- Stability studies indicate the compound is stable under inert atmosphere but may degrade under UV exposure due to the photoactivity of the C=S group.

- Computational studies (DFT) support the experimental findings by predicting favorable reaction pathways and electronic properties of the thione group.

Analyse Des Réactions Chimiques

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Applications De Recherche Scientifique

Structural Characteristics

The compound features an imidazole ring that is crucial for its biological activity, particularly in interactions with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity, aiding in cellular penetration.

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation and substitution to yield derivatives with distinct properties.

-

Chemical Reactions :

- Oxidation : Forms sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Converts thione to thiol groups.

- Substitution : Engages in nucleophilic substitutions with amines or thiols.

Biology

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Mechanism of Action : The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. The fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins.

Medicine

-

Anticancer Activity :

- EGFR Inhibition : Studies have shown that the compound inhibits mutant epidermal growth factor receptor variants associated with resistance to conventional therapies. It effectively reduces cell viability in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

- DNA Intercalation : The compound intercalates DNA, causing damage that leads to cytotoxic effects on cancer cells. This dual mechanism—EGFR inhibition and DNA intercalation—enhances its anticancer potential.

- Pharmacological Profile : The compound demonstrates favorable absorption and distribution characteristics due to its lipophilic nature, which is beneficial for therapeutic applications.

Industry

The compound is also explored for developing new materials with specific properties such as conductivity and fluorescence, contributing to advancements in material science.

EGFR Inhibition Studies

In vitro studies demonstrated that 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione effectively inhibits the proliferation of cancer cell lines harboring EGFR mutations. Notably, significant reductions in cell viability were observed against HepG2 and MCF-7 cells.

DNA Damage Assessment

Research highlighted the compound's ability to induce DNA damage through intercalation. This was evaluated using a terbium fluorescent probe alongside antiproliferative activity assessments against various cancer cell lines.

Mécanisme D'action

The mechanism of action of 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and specificity. These interactions can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Phenyl Ring

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase oxidative stability but reduce solubility in aqueous media .

- Halogen substituents (F, Br) enhance binding affinity to hydrophobic enzyme pockets, as seen in p38α MAP kinase inhibitors .

- The 4-fluorophenyl derivative balances lipophilicity (XLogP = 2) and reactivity, making it a versatile scaffold for drug discovery .

Structural Modifications on the Imidazole Core

Activité Biologique

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 93103-15-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article aims to synthesize existing research findings and data related to its biological activity, providing a comprehensive overview of its mechanisms, efficacy, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7FN2S, with a molecular weight of approximately 194.23 g/mol. The compound features an imidazole ring that is crucial for its biological activity, particularly in interactions with various biological targets.

Research indicates that this compound exhibits its biological effects primarily through interactions with the epidermal growth factor receptor (EGFR). A study demonstrated that this compound acts as an inhibitor of mutant EGFR variants, particularly those associated with resistance to conventional therapies. The imidazole group forms hydrogen bonds with key residues in the EGFR kinase domain, enhancing its binding affinity and inhibitory potential against specific mutations such as L858R/T790M and C797S .

Anticancer Activity

Case Studies and Research Findings:

- EGFR Inhibition : In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines harboring EGFR mutations. The compound demonstrated a significant reduction in cell viability in assays against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells .

- DNA Intercalation : Another study highlighted the compound's ability to intercalate DNA, leading to significant DNA damage and subsequent cytotoxic effects on cancer cells. This dual mechanism—acting both as an EGFR inhibitor and a DNA intercalator—enhances its anticancer potential .

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. The compound has been shown to effectively penetrate cellular membranes due to its lipophilic nature imparted by the fluorophenyl group .

Comparative Analysis with Other Compounds

When compared to other imidazole derivatives, this compound exhibits superior potency against certain cancer cell lines due to its unique structural features that facilitate enhanced binding to target proteins.

Q & A

Q. How can researchers optimize the synthesis of 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For imidazole-thione derivatives, microwave-assisted synthesis has shown enhanced reaction rates and yields compared to conventional heating . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, narrowing experimental conditions and reducing trial-and-error approaches . Post-synthesis purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) improves purity. Monitoring intermediate stages using TLC or HPLC ensures reaction progression .

Q. What spectroscopic and crystallographic methods are essential for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify substituent positions (e.g., fluorophenyl ring protons resonate at δ 7.2–7.8 ppm). F NMR confirms fluorine incorporation.

- IR : The thione (C=S) stretch appears at ~1250–1350 cm, distinct from thiol (S-H) or disulfide bonds.

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-S bond ~1.68 Å) and dihedral angles between the imidazole and fluorophenyl rings, critical for confirming tautomeric forms .

Q. What are the key chemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in solvents like DMSO, methanol, and chloroform. Polar aprotic solvents (DMSO) typically dissolve imidazole-thiones due to hydrogen bonding with the thione group.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorophenyl derivatives are generally stable in inert atmospheres but may degrade under UV light due to C=S photoactivity.

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect by-products like unreacted precursors (e.g., 4-fluorophenyl isothiocyanate) or oxidation products (e.g., disulfide dimers).

- Mitigation : Optimize stoichiometry (e.g., 1:1 molar ratio of fluorophenyl precursors to thiourea derivatives) and employ inert gas purging to prevent oxidative side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., chloro, methoxy) on the phenyl ring and compare bioactivity .

- Biological Assays : Test antifungal/antibacterial activity (MIC values) against Candida albicans or Staphylococcus aureus. Correlate electron-withdrawing groups (e.g., -F) with enhanced membrane permeability .

- Computational Docking : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Quantum Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrophilicity index, and charge distribution on the thione group .

- Reactivity Prediction : Simulate nucleophilic attack sites (e.g., sulfur in C=S) using Fukui indices. Compare with experimental alkylation/arylation results .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or spectral results?

- Methodological Answer :

- Data Triangulation : Cross-validate bioactivity with multiple assays (e.g., disk diffusion vs. microbroth dilution). Re-run NMR/X-ray under standardized conditions to rule out solvent or crystal packing effects .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. For spectral discrepancies, check for tautomerization (thione ↔ thiol) using variable-temperature NMR .

Q. How can experimental design integrate computational and empirical data for efficient research outcomes?

- Methodological Answer :

- Hybrid Workflow :

Computational Screening : Use cheminformatics tools (e.g., RDKit) to generate virtual libraries of derivatives. Filter based on ADMET properties .

High-Throughput Experimentation : Automate synthesis (e.g., robotic liquid handlers) for top candidates identified computationally.

Feedback Loop : Input experimental results (e.g., reaction yields) into machine learning models to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.